A Comprehensive Technical Guide to the Chemical Properties of 3,5-dichloro-N-ethylaniline
A Comprehensive Technical Guide to the Chemical Properties of 3,5-dichloro-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-N-ethylaniline is an aromatic organic compound featuring a dichlorinated benzene ring N-ethylated at the amino group. As a substituted aniline, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3][4] The strategic placement of the chlorine atoms at the meta-positions relative to the amino group, combined with the N-ethyl substituent, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, spectroscopic signature, reactivity, and safety protocols, offering a crucial resource for professionals in chemical research and development.
Chemical and Physical Properties
The physicochemical properties of 3,5-dichloro-N-ethylaniline are foundational to its handling, purification, and application in synthesis. While specific experimental data for this compound is not extensively published, properties can be reliably estimated based on its parent compound, 3,5-dichloroaniline, and general principles of organic chemistry. The addition of an ethyl group to the nitrogen atom is expected to slightly increase the molecular weight and boiling point, and decrease the melting point and water solubility compared to 3,5-dichloroaniline.
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₉Cl₂N | [5] |
| Molecular Weight | 190.07 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Melting Point | Estimated < 46-52 °C | Based on 3,5-dichloroaniline[6] |
| Boiling Point | Estimated > 260 °C | Based on 3,5-dichloroaniline[6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform) | Inferred from 3,5-dichloroaniline[7] |
| pKa | Estimated ~2.0-2.5 | Inferred from 3,5-dichloroaniline (pKa ~2.37)[8] |
Synthesis of 3,5-dichloro-N-ethylaniline
A primary and logical synthetic route to 3,5-dichloro-N-ethylaniline is the direct N-alkylation of its precursor, 3,5-dichloroaniline. This reaction typically involves an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct.
Experimental Protocol: N-Ethylation of 3,5-dichloroaniline
Causality: The base (e.g., potassium carbonate or triethylamine) is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic ethyl halide. The choice of solvent can influence the reaction rate and yield; polar aprotic solvents like acetonitrile or DMF are often effective.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Reagents : Add a weak base, such as potassium carbonate (1.5-2.0 equivalents), to the solution. Subsequently, add the ethylating agent, for example, ethyl bromide (1.1-1.5 equivalents), dropwise at room temperature.
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3,5-dichloro-N-ethylaniline.[9]
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,5-dichloro-N-ethylaniline. The following are predicted spectral characteristics based on its structure and data from analogous compounds.[10][11]
¹H NMR Spectroscopy
-
Aromatic Protons : The aromatic region is expected to show two signals. A singlet (or narrow triplet due to meta-coupling) for the proton at the C4 position (para to the nitrogen) around δ 6.7-6.8 ppm, and a singlet (or doublet) for the two equivalent protons at the C2 and C6 positions (ortho to the nitrogen) around δ 6.5-6.6 ppm.[12]
-
Ethyl Group Protons : The ethyl group will present as a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen, likely in the range of δ 3.1-3.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.[13]
-
N-H Proton : A broad singlet corresponding to the N-H proton may be observed, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C1) will be the most downfield among the protonated carbons. The two carbons bearing chlorine atoms (C3 and C5) will be significantly deshielded. The remaining aromatic carbons (C2, C4, C6) will appear at chemical shifts typical for substituted benzenes.
-
Ethyl Group Carbons : The methylene carbon (-CH₂-) will resonate around δ 38-45 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 13-16 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch : A characteristic N-H stretching vibration should be present in the range of 3350-3450 cm⁻¹.[14]
-
C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch : Benzene ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
-
C-N Stretch : The C-N stretching vibration will likely be in the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch : Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.[15]
Mass Spectrometry
-
Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 190, with accompanying peaks at m/z 192 (M+2) and m/z 194 (M+4) in an approximate ratio of 9:6:1, respectively.[16][17]
-
Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) from the ethyl substituent, leading to a fragment ion at m/z 175, which would also exhibit the dichlorinated isotopic pattern.
Chemical Reactivity
The reactivity of 3,5-dichloro-N-ethylaniline is governed by the interplay of the electron-donating N-ethylamino group and the electron-withdrawing chlorine atoms.
-
Stability : The compound is generally stable under normal conditions but may be sensitive to light and air, potentially leading to discoloration over time. It should be stored in a cool, dark, and well-ventilated area.[8]
-
Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form the corresponding anilinium salts. The electron-withdrawing effect of the two chlorine atoms reduces the basicity compared to N-ethylaniline.
-
Electrophilic Aromatic Substitution : The N-ethylamino group is an activating, ortho-, para-director. However, the two meta-positioned chlorine atoms are deactivating. Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) will likely occur at the positions ortho and para to the amino group (C2, C4, and C6), though the overall reactivity of the ring is diminished.[18][19]
-
Reactivity of the Amino Group : The secondary amine functionality can undergo further reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with other electrophiles.[20]
-
Hazardous Decomposition : Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[21]
Potential Applications
While specific applications for 3,5-dichloro-N-ethylaniline are not widely documented, its structure suggests utility as a key intermediate in several industrial sectors:
-
Pharmaceuticals : As a substituted aniline, it can serve as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3][4]
-
Agrochemicals : It is a potential precursor for herbicides, fungicides, and pesticides, similar to its parent compound, 3,5-dichloroaniline, which is a known metabolite of the fungicide iprodione.[2][6]
-
Dyes and Pigments : The aromatic amine structure is a common feature in the synthesis of various dyes and pigments.[1]
Analytical Methods
The detection and quantification of 3,5-dichloro-N-ethylaniline in various matrices can be achieved through standard analytical techniques.
Protocol: GC-MS Analysis
Causality: Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like 3,5-dichloro-N-ethylaniline. Mass spectrometry provides high selectivity and sensitivity for detection and structural confirmation.
-
Sample Preparation : Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or ethyl acetate) via liquid-liquid extraction.
-
Injection : Inject an aliquot of the extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Separation : Use a temperature program to separate the analyte from other components in the sample.
-
Detection : Detect the eluting analyte using a mass spectrometer, typically in electron ionization (EI) mode. Monitor for the characteristic molecular ion (m/z 190) and its isotopic peaks, as well as key fragment ions.
-
Quantification : Quantify the analyte using a calibration curve prepared from certified reference standards.
Safety and Handling
3,5-dichloro-N-ethylaniline should be handled with care, assuming it possesses hazards similar to other dichloroanilines.
-
GHS Hazard Classification (Predicted) :
-
Precautionary Statements :
-
Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[21]
-
Response : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[22]
-
-
First Aid Measures :
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[23]
-
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